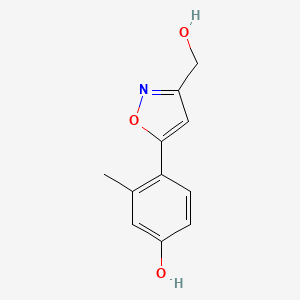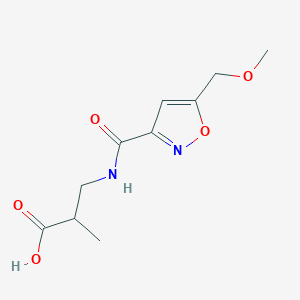![molecular formula C13H20BrNZn B14899192 3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
3-[(Di-i-propylamino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Di-iso-propylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a phenyl group attached to a zinc atom, which is further bonded to a bromide ion and a di-iso-propylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Di-iso-propylamino)methyl]phenylzinc bromide typically involves the reaction of 3-bromobenzyl chloride with di-iso-propylamine to form the corresponding amine. This intermediate is then reacted with zinc bromide in the presence of THF to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of 3-[(Di-iso-propylamino)methyl]phenylzinc bromide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process also involves rigorous purification steps to remove any impurities that may affect the compound’s reactivity.
Chemical Reactions Analysis
Types of Reactions
3-[(Di-iso-propylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Transmetalation: It can transfer its phenyl group to other metal centers, such as palladium or nickel, in catalytic cycles.
Common Reagents and Conditions
Common reagents used with 3-[(Di-iso-propylamino)methyl]phenylzinc bromide include:
Palladium catalysts: For cross-coupling reactions.
Nickel catalysts: For certain types of carbon-carbon bond formations.
Aprotic solvents: Such as THF, to maintain the stability of the organozinc compound.
Major Products Formed
The major products formed from reactions involving 3-[(Di-iso-propylamino)methyl]phenylzinc bromide include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
3-[(Di-iso-propylamino)methyl]phenylzinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drug candidates by enabling the formation of novel chemical entities.
Industry: Applied in the production of advanced materials with specific properties, such as polymers and electronic materials.
Mechanism of Action
The mechanism by which 3-[(Di-iso-propylamino)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic center. This process is facilitated by the zinc atom, which stabilizes the negative charge on the phenyl group, making it more nucleophilic. The di-iso-propylamino group further enhances the reactivity by providing steric protection and electronic stabilization.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: Another organometallic reagent used in similar types of reactions but with magnesium instead of zinc.
Phenylzinc chloride: Similar to 3-[(Di-iso-propylamino)methyl]phenylzinc bromide but with a chloride ion instead of bromide.
3-[(Di-iso-propylamino)methyl]phenylmagnesium bromide: A magnesium analog of the compound with similar reactivity.
Uniqueness
3-[(Di-iso-propylamino)methyl]phenylzinc bromide is unique due to its specific combination of a phenyl group, zinc atom, and di-iso-propylamino group. This combination provides a balance of reactivity and stability, making it particularly useful in selective organic transformations. The presence of the di-iso-propylamino group also offers additional steric and electronic effects that can be advantageous in certain synthetic applications.
Properties
Molecular Formula |
C13H20BrNZn |
|---|---|
Molecular Weight |
335.6 g/mol |
IUPAC Name |
bromozinc(1+);N-(phenylmethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h5-6,8-9,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
NBKMBSOXTDMZAL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)N(CC1=CC=C[C-]=C1)C(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
